2-氰基-2-(2-硝基苯基)乙酸乙酯

描述

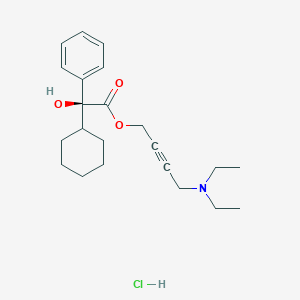

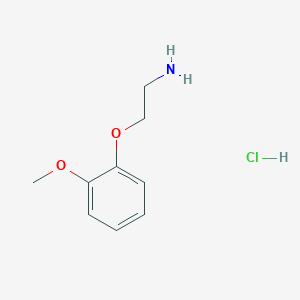

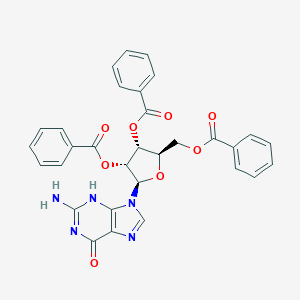

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is a chemical compound utilized in various organic synthesis processes. It is known for its reactivity and serves as a building block for hydroxamic acids, ureas, and other nitrogen-containing compounds, contributing to the development of novel organic molecules.

Synthesis Analysis

The synthesis of derivatives similar to ethyl 2-cyano-2-(2-nitrophenyl)acetate involves processes like the Lossen rearrangement, which enables the conversion of carboxylic acids into ureas without racemization under milder conditions. This synthesis pathway highlights the compound's utility in producing hydroxamic acids and ureas efficiently (Thalluri et al., 2014).

Molecular Structure Analysis

Crystal and molecular structure analysis of related compounds demonstrates the influence of steric and electronic effects on bond parameters and special spectroscopy information. For instance, the molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate was determined, offering insights into the effects of substitution patterns on molecular conformation (Jia Zhi, 1996).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(2-nitrophenyl)acetate participates in a variety of chemical reactions, contributing to the synthesis of complex molecules. For example, it can be used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators, showcasing its versatility in medicinal chemistry applications (Altowyan et al., 2022).

Physical Properties Analysis

The physical properties of ethyl 2-cyano-2-(2-nitrophenyl)acetate derivatives are closely related to their crystal and molecular structures. The analysis of these properties includes crystallography and spectroscopy, providing detailed information on the compound's arrangement and interactions at the molecular level (Nesterov et al., 2001).

Chemical Properties Analysis

Ethyl 2-cyano-2-(2-nitrophenyl)acetate's chemical properties, such as reactivity with nucleophiles and electrophiles, are key to its utility in organic synthesis. Studies on related compounds have revealed insights into reaction mechanisms and catalysis, enhancing the understanding of its chemical behavior and applications in synthesis (Seino et al., 2017).

科学研究应用

用于在非酸性和非水介质中用二氯化亚锡选择性还原芳香族硝基化合物(Bellamy & Ou, 1984).

该化合物用于研究空间和电子效应对键参数的影响,并提供特殊的能谱信息(Jia Zhi, 1996).

用于从 2-硝基萘中生产各种亚甲基化合物(Tomioka, Miyake, & Yamazaki, 1981).

该化合物有助于高产率地形成二氢衍生物和乙烯基(Harisha et al., 2016).

用于合成具有 2,3-二氧代-1,4-苯并恶嗪骨架的环状异羟肟酸和内酰胺(Hartenstein & Sicker, 1993).

2-氰基-2-(2-硝基苯基)乙酸乙酯参与合成 1-芳基-4-乙氧基-5-氧代-2,5-二氢-1H-吡咯-2,3-二羧酸二甲酯(Yavari, Nasiri, & Djahaniani, 2005).

有助于合成 4-羟基-2-(三氟甲基)喹啉(Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

该化合物是开发 aurora 2 激酶抑制剂的中间体(Xu et al., 2015).

用于从邻氯硝基苯和氰基乙酸或丙二酸溶液中生产吲哚衍生物(Grob & Weißbach, 1961).

2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯变体用于从羧酸合成尿素,提供一种环保且经济高效的方法(Thalluri, Manne, Dev, & Mandal, 2014).

通过形成聚合物烷氧基自由基和亚硝基化合物来阻滞乙烯基聚合(Inamoto, 1958).

类似的化合物 N-(4-硝基苯基)-2-氧代吗啉-3-羧酸乙酯是一种多功能的构建模块,用于合成具有药学意义的生物活性化合物(Trstenjak, Ilaš, & Kikelj, 2013).

2-氰基-2-(2-硝基苯基)乙酸乙酯表现出抗癌活性和抗氧化特性(Sayed et al., 2021).

α-硝基苯基乙酸酯的水解(一个相关的过程)对于含有相当强酸的酯很重要,并由咪唑催化(Bender & Turnquest, 1957).

它与 C15H13N3O4 和 C16H15N3O5 具有相似的结构和分子间氢键模式(Nesterov & Viltchinskaia, 2001).

安全和危害

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is associated with several safety hazards. It is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQARWTQZEZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372919 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

CAS RN |

65548-02-9 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)